N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide
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Overview
Description
N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide is a complex organic compound that features a pyridine ring substituted with a methyl group at the 5-position and an acetamide group attached to a naphthofuran moiety
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are not fully understood at this time. Given the structural similarities to other bioactive compounds, it may influence several pathways. Without specific target information, it is challenging to predict the exact pathways affected .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the naphthofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the acetamide group: This step involves the reaction of the naphthofuran derivative with an acetamide precursor, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Substitution on the pyridine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring or the naphthofuran moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl chloride with aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylpyridin-2-yl)-2-{naphtho[2,1-b]furan-1-yl}acetamide analogs: Compounds with similar structures but different substituents on the pyridine or naphthofuran rings.
Other naphthofuran derivatives: Compounds containing the naphthofuran moiety but with different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, naphthofuran moiety, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(5-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-6-9-18(21-11-13)22-19(23)10-15-12-24-17-8-7-14-4-2-3-5-16(14)20(15)17/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFGHPBUJOXXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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